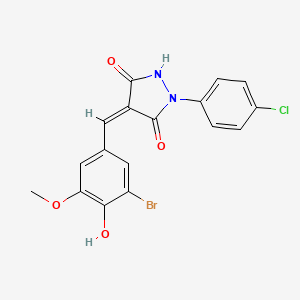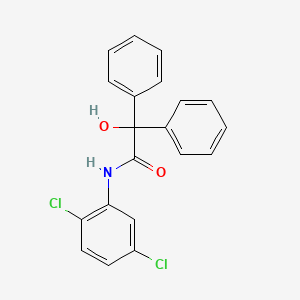![molecular formula C30H18N4O4 B3457267 1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)
1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)
Descripción general
Descripción
1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione), commonly known as PPD, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. PPD is a heterocyclic organic compound that is composed of two pyrrole-2,5-dione units linked by a 2-phenyl-4,6-pyrimidinediyl spacer.
Mecanismo De Acción
The mechanism of action of PPD is not fully understood. However, it has been suggested that PPD exerts its biological effects by modulating various cellular signaling pathways. PPD has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
PPD has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. PPD has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. PPD has been shown to protect against ischemia/reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PPD has been extensively studied for its potential applications in various fields of scientific research. However, there are also some limitations to using PPD in lab experiments. PPD is a relatively complex compound, and its synthesis can be challenging. It is also relatively expensive compared to other compounds that possess similar biological activities.
Direcciones Futuras
There are several future directions for the study of PPD. One area of research is the development of more efficient and cost-effective synthesis methods for PPD. Another area of research is the investigation of the mechanism of action of PPD and its potential use in the treatment of various diseases. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of PPD and its potential toxicity. The development of PPD-based drug delivery systems is another area of research that holds promise for the treatment of various diseases.
Aplicaciones Científicas De Investigación
PPD has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. PPD has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[4-[6-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N4O4/c35-26-14-15-27(36)33(26)22-10-6-19(7-11-22)24-18-25(32-30(31-24)21-4-2-1-3-5-21)20-8-12-23(13-9-20)34-28(37)16-17-29(34)38/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZDZAWPICGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3457193.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457195.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457198.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3457211.png)

![3-chloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457221.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3457237.png)
![ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate](/img/structure/B3457246.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3457252.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3457254.png)


![4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3457280.png)
![4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B3457281.png)
